An In-depth Technical Guide to Boc-D-Leu-OSu: Structure, Properties, and Applications in Bioconjugation and Peptide Synthesis
An In-depth Technical Guide to Boc-D-Leu-OSu: Structure, Properties, and Applications in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Leu-OSu, chemically known as (R)-Boc-2-amino-4-methyl-pentanoic acid N-hydroxysuccinimide ester, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine of D-leucine, and its carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This unique combination of a temporary protecting group and a highly reactive ester makes it an invaluable building block for the precise and efficient construction of complex peptide sequences and for the covalent modification of biomolecules.[1]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Boc-D-Leu-OSu, with a focus on detailed experimental protocols for its use in solid-phase peptide synthesis and bioconjugation reactions.
Chemical Structure and Physicochemical Properties
Boc-D-Leu-OSu is comprised of three key functional components:
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D-leucine: A non-polar, aliphatic amino acid with the D-enantiomeric configuration.
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Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the α-amino group of D-leucine. It ensures the prevention of unwanted side reactions during peptide bond formation and is readily removed under mild acidic conditions.[2]
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OSu (N-hydroxysuccinimide ester): A highly reactive functional group that facilitates efficient coupling with primary and secondary amines to form stable amide bonds.[1]
The combination of these components results in a stable, crystalline solid that is readily soluble in many organic solvents.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₆[1] |
| Molecular Weight | 328.37 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 111 - 112 °C |
| Purity (by HPLC) | ≥ 98% |
| Optical Rotation | [α]D²⁰ = 42 ± 2 ° (c=1 in Dioxane) |
| CAS Number | 60111-76-4 |
Key Applications and Experimental Protocols
Boc-D-Leu-OSu is a versatile reagent with primary applications in solid-phase peptide synthesis (SPPS) and the bioconjugation of proteins and other molecules.
Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
In Boc-SPPS, peptide chains are assembled stepwise while anchored to an insoluble resin support. The Boc group provides temporary protection of the N-terminal amine, which is removed at each cycle to allow for the addition of the next amino acid in the sequence.
Detailed Protocol for a Single Coupling Cycle in Boc-SPPS:
This protocol outlines a general cycle for the addition of a single Boc-protected amino acid to a growing peptide chain on a solid support.
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Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically dichloromethane (DCM), for 30 minutes to ensure optimal reaction kinetics.
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Boc Deprotection:
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The swelling solvent is drained, and a solution of 50% trifluoroacetic acid (TFA) in DCM is added to the resin.
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The mixture is agitated for approximately 20-30 minutes to cleave the Boc protecting group from the N-terminal amino acid of the peptide-resin.
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The TFA solution is drained, and the resin is washed thoroughly with DCM to remove residual acid.
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Neutralization:
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The protonated amine (trifluoroacetate salt) on the resin is neutralized to the free amine.
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A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF is added, and the mixture is agitated for about 10 minutes. This step is typically repeated.
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The resin is washed extensively with DCM to remove excess base and byproducts.
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Coupling of Boc-D-Leu-OSu:
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A solution of Boc-D-Leu-OSu (typically 2-4 equivalents relative to the resin substitution) in DCM or N,N-dimethylformamide (DMF) is prepared.
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The activated amino acid solution is added to the neutralized peptide-resin.
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The reaction is allowed to proceed for 1-4 hours at room temperature with agitation. The OSu ester reacts with the free amine on the peptide chain to form a new peptide bond.
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Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted Boc-D-Leu-OSu and byproducts, preparing the peptide-resin for the next deprotection and coupling cycle.
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Monitoring: The completeness of the coupling reaction can be monitored using qualitative tests such as the Kaiser test.
This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin using a strong acid like hydrofluoric acid (HF).
Bioconjugation via NHS Ester Chemistry
The N-hydroxysuccinimide ester of Boc-D-Leu-OSu is highly reactive towards primary amines present on biomolecules such as proteins (e.g., the ε-amino group of lysine residues). This reactivity allows for the covalent attachment of the Boc-D-leucine moiety to these biomolecules. While direct conjugation of Boc-D-Leu-OSu is less common than labeling with reporter molecules, the principles of the reaction are the same for all NHS esters.
Detailed Protocol for General Protein Labeling with an NHS Ester:
This protocol provides a general procedure for the covalent modification of a protein with an NHS ester-functionalized molecule.
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Preparation of the Protein Solution:
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The protein of interest is dissolved in an amine-free buffer at a slightly alkaline pH, typically in the range of 8.3-8.5. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.
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Preparation of the NHS Ester Solution:
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Immediately before use, the NHS ester (e.g., Boc-D-Leu-OSu) is dissolved in a small amount of a dry, water-miscible organic solvent such as DMF or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
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Conjugation Reaction:
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A calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution is added to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
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The reaction mixture is incubated at room temperature for 1-4 hours or overnight on ice.
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Quenching the Reaction (Optional):
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To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to consume any unreacted NHS ester.
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Purification of the Conjugate:
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The resulting conjugate is purified to remove unreacted NHS ester, hydrolyzed NHS ester, and N-hydroxysuccinimide byproduct. Common purification methods include gel filtration (desalting columns) or dialysis.
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Visualizations
